molecular formula C9H8F3NO2 B11808675 Methyl 6-methyl-5-(trifluoromethyl)picolinate

Methyl 6-methyl-5-(trifluoromethyl)picolinate

Cat. No.: B11808675
M. Wt: 219.16 g/mol
InChI Key: VDUCJLBIJBSPTC-UHFFFAOYSA-N
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Description

Methyl 6-methyl-5-(trifluoromethyl)picolinate is an organic compound belonging to the picolinate family It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-5-(trifluoromethyl)picolinate typically involves the esterification of 6-methyl-5-(trifluoromethyl)picolinic acid. The reaction is carried out in the presence of methanol and a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-methyl-5-(trifluoromethyl)picolinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 6-chloro-5-(trifluoromethyl)picolinate
  • Methyl 3-fluoro-5-(trifluoromethyl)picolinate
  • Methyl 6-(trifluoromethyl)picolinate

Comparison: Methyl 6-methyl-5-(trifluoromethyl)picolinate is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The trifluoromethyl group enhances its lipophilicity and electron-withdrawing capability, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO2/c1-5-6(9(10,11)12)3-4-7(13-5)8(14)15-2/h3-4H,1-2H3

InChI Key

VDUCJLBIJBSPTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC)C(F)(F)F

Origin of Product

United States

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